

A Comprehensive Technical Guide to the Gas Chromatography Profile of Methyl Heptanoate

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Compound of Interest

Compound Name: Methyl heptanoate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the gas chromatography (GC) profile of **methyl heptanoate**. It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies for the precise analysis of this fatty acid methyl ester (FAME). This document outlines quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of the GC analysis of **methyl heptanoate**.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the gas chromatographic analysis of **methyl heptanoate**.

Table 1: Kovats Retention Indices for **Methyl Heptanoate**

The Kovats retention index (RI) is a dimensionless unit that relates the retention time of a compound to the retention times of adjacent n-alkanes. It is a more reproducible measure than retention time alone as it is less susceptible to variations in chromatographic conditions.

Stationary Phase Type	Retention Index (RI)
Standard Non-polar	1002, 1004, 1005, 1006, 1007, 1008, 1008.1, 1008.6, 1009, 1009.5, 1010, 1011, 1014[1]
Semi-standard Non-polar	1012, 1013, 1014.8, 1019.7, 1021, 1022.9, 1023.3, 1023.9, 1025, 1026, 1027.7, 1028.4[1]
Standard Polar (e.g., Carbowax)	1241, 1273, 1276, 1279, 1281, 1282, 1284, 1288, 1291, 1292, 1296, 1299, 1301, 1302, 1327[1][2]

Table 2: Mass Spectrometry Data (Electron Ionization)

Electron Ionization (EI) is a common ionization method used in GC-MS. The mass spectrum of **methyl heptanoate** is characterized by a molecular ion peak and several key fragment ions.

Feature	Description
Molecular Formula	C ₈ H ₁₆ O ₂ [1]
Molecular Weight	144.21 g/mol
Mass of Molecular Ion (m/z)	144
Key Fragment Ions (m/z)	Data not explicitly available in a summarized format in the search results, but can be obtained from spectral data in sources like the NIST WebBook.

Experimental Protocols

A generalized yet detailed protocol for the analysis of **methyl heptanoate**, as a representative FAME, by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol is a composite of established methods for FAME analysis.

2.1. Sample Preparation: Esterification of Heptanoic Acid

To improve volatility for GC analysis, carboxylic acids like heptanoic acid are often converted to their methyl esters.

- Acid-Catalyzed Esterification:
 - To a sample containing heptanoic acid, add a solution of 1.2% HCl in methanol/toluene.
 - The reaction mixture is then heated, for instance at 80°C for 20 minutes or at 100°C for 1-1.5 hours.
 - After cooling, the resulting **methyl heptanoate** is extracted with an organic solvent like hexane.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are typical for the GC-MS analysis of FAMES.

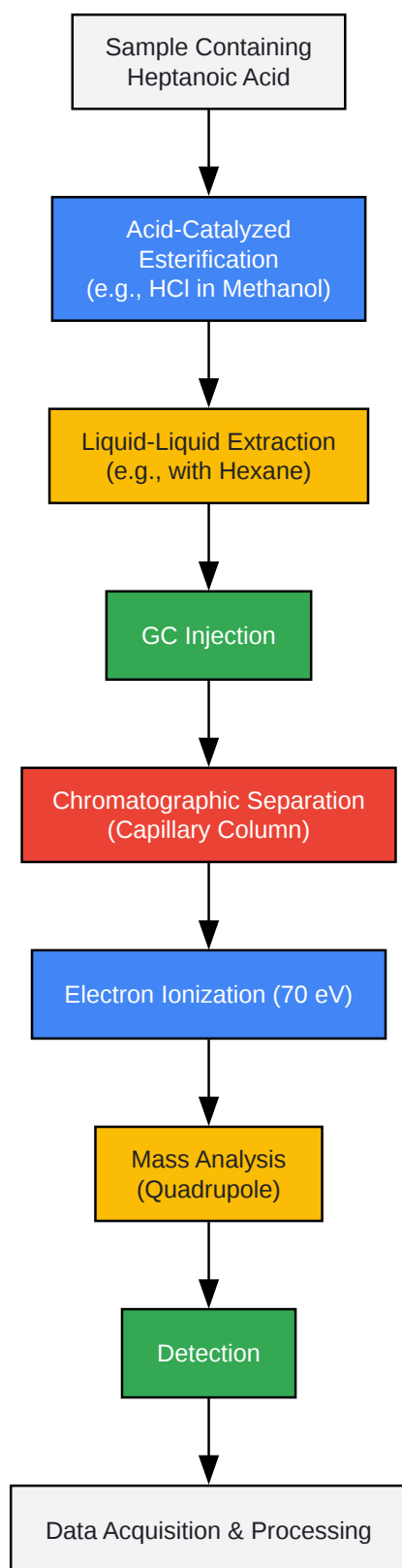
- GC System: An Agilent 7890A GC or similar is suitable.
- Column: A capillary column is recommended for high-resolution separation. Commonly used stationary phases include:
 - Polar: Carbowax-type (polyethylene glycol) phases like Omegawax (e.g., 30 m x 0.53 mm ID, 0.5 µm film thickness).
 - Non-polar: DB-1 or equivalent.
- Injector:
 - Temperature: 250 °C.
 - Injection Volume: 1 µL.
 - Mode: Split or splitless, depending on the sample concentration. A split ratio of 1:50 is a common starting point.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:
 - Initial Temperature: 70 °C, hold for 2 minutes.
 - Ramp: 5 °C/min to 240 °C.
 - Final Hold: 5 minutes at 240 °C.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: A typical range would be m/z 40-400 to ensure capture of the molecular ion and key fragments.

Visualizations

3.1. Experimental Workflow for GC-MS Analysis of **Methyl Heptanoate**

The following diagram illustrates the logical steps involved in the analysis of **methyl heptanoate**, from sample preparation to data acquisition.

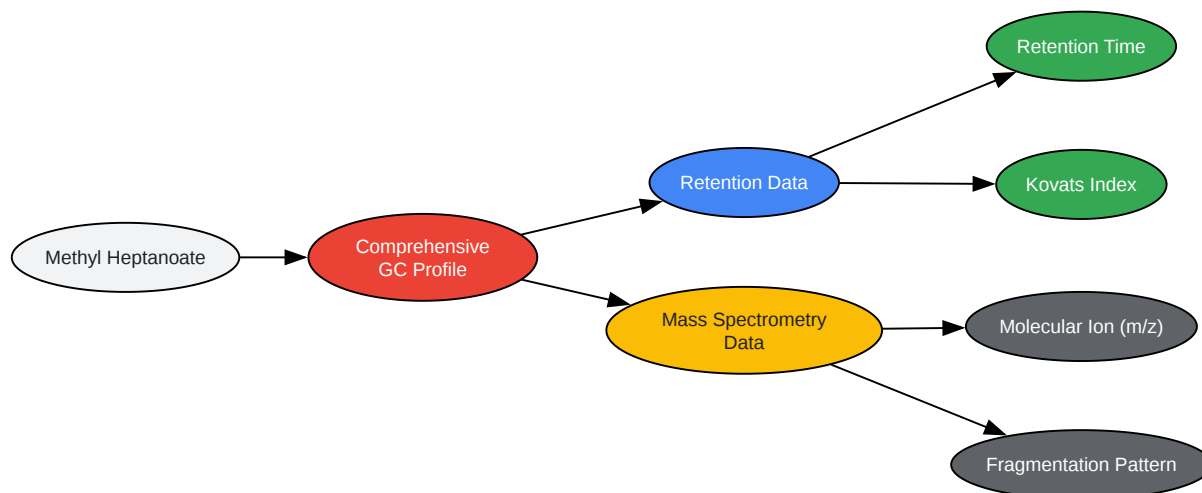


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GC-MS analysis workflow for **methyl heptanoate**.

3.2. Logical Relationship of Key Analytical Parameters

This diagram shows the relationship between the different sets of data and parameters that define the GC profile of **methyl heptanoate**.



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Key parameters defining the GC profile.

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References

- 1. Methyl heptanoate | C₈H₁₆O₂ | CID 7826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scent.vn [scent.vn]
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